Perfluorononanenitrile

Description

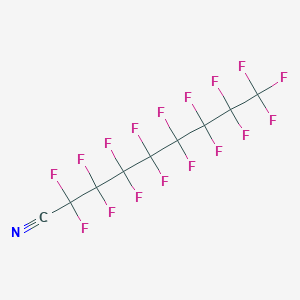

Perfluorononanenitrile (CAS: 82416-71-5, molecular formula: C₉F₁₇N, molecular weight: 445.08 g/mol) is a fully fluorinated nitrile compound characterized by high thermal stability, chemical inertness, and low surface tension. Its primary applications include use as a fluid medium in electronics for cooling and insulation, a solvent, a refrigerant, and a reaction catalyst . The compound’s stability under extreme temperatures and pressures makes it suitable for industrial processes requiring non-reactive media.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLCIRIVPLDAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895458 | |

| Record name | Heptadecafluorononanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82416-71-5 | |

| Record name | Heptadecafluorononanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorononanenitrile can be synthesized through the fluorination of nonanenitrile. The process involves the replacement of hydrogen atoms with fluorine atoms using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, perfluorononanenitrile is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of specialized equipment to handle the highly reactive fluorine gas safely. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions: Perfluorononanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into perfluorinated amines.

Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated amines.

Substitution: Various perfluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties of Perfluorononanenitrile

PFNN is characterized by a perfluorinated carbon chain, which imparts significant properties such as high thermal stability, low surface energy, and chemical inertness. These attributes make it suitable for a range of applications, particularly in environments that require resistance to solvents and extreme temperatures.

Material Science Applications

Coatings and Surface Treatments

PFNN is utilized in the formulation of advanced coatings that require hydrophobic and oleophobic properties. Its low surface energy allows for the creation of surfaces that repel water and oils, making it ideal for protective coatings in various industries including automotive and aerospace.

Table 1: Properties of PFNN-based Coatings

| Property | Value |

|---|---|

| Surface Energy | Low (10-20 mN/m) |

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent |

Electronics Industry

Insulation Materials

In the electronics sector, PFNN is explored as an insulating material due to its dielectric properties. Its stability under high voltage conditions makes it suitable for use in capacitors and other electronic components.

Case Study: PFNN in Capacitor Development

A recent study demonstrated the effectiveness of PFNN as a dielectric insulator in capacitors, showing improved performance metrics compared to traditional materials. The research indicated that capacitors utilizing PFNN exhibited lower leakage currents and higher breakdown voltages, enhancing their reliability in electronic applications.

Environmental Applications

Fluorinated Compounds in Environmental Monitoring

PFNN has been investigated for its potential use in environmental monitoring systems. Its unique properties allow it to be used as a tracer in studies assessing the movement of pollutants through water systems.

Case Study: Tracing Pollutants with PFNN

Research conducted on the use of PFNN as a tracer showed promising results in tracking the dispersion of contaminants in aquatic environments. The study found that PFNN could effectively highlight pathways of pollutants, providing valuable data for environmental assessments.

Biomedical Applications

Potential Uses in Drug Delivery Systems

While still largely experimental, PFNN's biocompatibility and ability to form stable emulsions have led researchers to explore its use in drug delivery systems. Its unique properties may allow for targeted delivery mechanisms that enhance therapeutic efficacy.

Mechanism of Action

Perfluorononanenitrile exerts its effects primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. These properties make it an effective barrier material in various applications. The molecular targets and pathways involved include interactions with other fluorinated compounds and the formation of stable complexes with metals and other elements .

Comparison with Similar Compounds

Comparison with Similar Perfluoroalkyl Nitriles

Perfluorononanenitrile belongs to a broader class of perfluoroalkyl nitriles (PFANs), which vary in carbon chain length and functional groups. Below is a detailed comparison with structurally analogous compounds:

Key Findings:

Thermal Stability: Longer-chain PFANs (C₇–C₉) exhibit superior thermal stability due to stronger carbon-fluorine bonds and reduced chain mobility. Perfluorononanenitrile’s stability exceeds 200°C, making it ideal for high-temperature electronics . Shorter-chain analogs (C₄–C₅) degrade at lower temperatures, limiting their use in extreme environments.

Environmental Persistence: Perfluorononanenitrile and perfluoroheptanenitrile persist for years in the environment, similar to long-chain perfluoroalkyl acids (PFAAs) like PFOS and PFOA . Shorter-chain nitriles (e.g., C₄F₇N) degrade faster but may still contribute to PFAA formation via hydrolysis or oxidation .

Toxicity and Regulation: Acute toxicity of PFANs is generally low, but chronic exposure risks remain understudied. Perfluorononanenitrile’s linkage to PFNA (a regulated substance) raises concerns about indirect health impacts . Regulatory frameworks for PFANs are nascent, with emphasis on data transparency and alternatives assessment under the Stockholm Convention .

Functional Trade-offs :

- Electronics : Longer chains (C₈–C₉) are preferred for insulation and cooling due to inertness and high boiling points.

- Refrigerants : Shorter chains (C₄–C₅) offer lower viscosity and faster heat transfer but require containment to prevent emissions.

Biological Activity

Perfluorononanenitrile (PFNN) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of PFNN, including its mechanisms of action, case studies, and research findings.

Overview of PFNN

PFNN is a fluorinated compound characterized by a nonane backbone with a nitrile functional group. Its structure contributes to its hydrophobicity and chemical stability, making it resistant to degradation in the environment. The compound is primarily used in industrial applications, including as a surfactant and in the production of fluoropolymers.

PFNN exhibits biological activity through various mechanisms, primarily related to its interaction with biological membranes and proteins. The unique fluorinated structure allows PFNN to alter membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport.

- Membrane Interaction : PFNN can integrate into lipid bilayers, disrupting membrane integrity and function.

- Protein Binding : The compound may bind to specific proteins, influencing their activity and potentially leading to toxicological effects.

Toxicological Studies

Research has indicated that exposure to PFNN can lead to several adverse health effects:

- Endocrine Disruption : Studies suggest that PFNN may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

- Immunotoxicity : Animal studies have shown that PFNN exposure can impair immune function, increasing susceptibility to infections.

- Carcinogenic Potential : Some research indicates a possible link between PFAS exposure, including PFNN, and certain types of cancer.

Case Studies

Several case studies have investigated the environmental and health impacts of PFNN:

- Minnesota Water Contamination Case : In Minnesota, groundwater contamination by PFAS including PFNN led to extensive legal actions against manufacturers for environmental damages. The case highlighted the long-term persistence of these compounds in drinking water supplies and their associated health risks .

- Firefighting Foam Incident : A notable incident involved the use of firefighting foams containing PFAS at training facilities. These foams were found to contaminate local water sources significantly, raising concerns about the health impacts on nearby communities .

Research Findings

Recent studies have provided insights into the biological activity of PFNN:

- A study published in 2023 demonstrated that PFNN exposure in laboratory settings resulted in altered gene expression related to lipid metabolism and immune responses .

- Another investigation highlighted the compound's potential role in promoting oxidative stress within cells, which could contribute to various chronic diseases .

Data Tables

The following table summarizes key findings from various studies on PFNN's biological activity:

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Endocrine Disruption | Identified potential interference with hormone signaling pathways |

| Study 2 | Immunotoxicity | Demonstrated impaired immune responses in animal models |

| Study 3 | Carcinogenic Potential | Suggested links between PFAS exposure and cancer incidence |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Perfluorononanenitrile in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods for identification and quantification. Ensure calibration with certified reference materials (e.g., perfluorinated acid esters listed in and ). For environmental matrices, solid-phase extraction (SPE) is recommended to isolate the compound before analysis. Report detection limits (e.g., ng/L for water samples) and validate methods using spike-recovery experiments .

Q. How can researchers synthesize Perfluorononanenitrile with high purity for toxicological studies?

- Methodological Answer : Electrochemical fluorination or telomerization methods are commonly used. Monitor reaction intermediates via nuclear magnetic resonance (NMR) spectroscopy and confirm purity using Fourier-transform infrared (FTIR) spectroscopy. Purification steps should include fractional distillation under inert conditions to avoid degradation. Document yield percentages and impurity profiles (e.g., residual fluorotelomer alcohols) .

Q. What are the critical parameters for designing stability studies of Perfluorononanenitrile under varying pH conditions?

- Methodological Answer : Use buffer solutions (pH 2–12) and incubate samples at controlled temperatures (e.g., 25°C and 40°C). Analyze degradation products weekly via high-resolution mass spectrometry (HRMS). Include controls with inert matrices (e.g., deionized water) to distinguish pH-specific degradation from thermal effects. Report half-life calculations using first-order kinetics models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental persistence data for Perfluorononanenitrile?

- Methodological Answer : Conduct a meta-analysis of existing studies (e.g., soil vs. aquatic half-lives) and evaluate methodological variables:

| Variable | Impact on Persistence | Example Studies |

|---|---|---|

| Soil organic carbon content | Increases adsorption, reducing bioavailability | Field studies with loam vs. sandy soils |

| Microbial activity | Enhances biodegradation in aerobic conditions | Lab microcosms with activated sludge |

- Use multivariate regression to identify dominant factors. Cross-validate results with isotopic tracing (e.g., -labeled compounds) to track transformation pathways .

Q. What experimental designs are optimal for investigating the photolytic degradation pathways of Perfluorononanenitrile in aquatic environments?

- Methodological Answer : Simulate natural sunlight using xenon-arc lamps in photoreactors. Control UV intensity (W/m²) and measure radical formation (e.g., hydroxyl radicals via electron paramagnetic resonance). Analyze intermediates using time-resolved LC-MS and compare degradation rates in freshwater vs. seawater (considering halide ion effects). Include dark controls to isolate photolytic mechanisms .

Q. How can researchers assess the chronic toxicity of Perfluorononanenitrile in mammalian models while addressing data gaps identified in toxicological profiles?

- Methodological Answer : Follow OECD Test Guideline 453 (chronic toxicity/carcinogenicity). Administer doses via oral gavage (0.1–10 mg/kg/day) over 24 months. Endpoints should include histopathology (liver/kidney), serum biomarkers (e.g., ALT, creatinine), and transcriptomic analysis of peroxisome proliferator-activated receptor (PPAR) pathways. Compare results with structurally similar compounds (e.g., PFNA in ) to identify structure-activity relationships .

Q. What strategies are recommended for validating computational models predicting the bioaccumulation potential of Perfluorononanenitrile?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log ) and bioconcentration factors (BCF) from empirical studies. Validate against in vivo data from fish exposure assays (e.g., OECD TG 305). Report model uncertainty via sensitivity analysis (e.g., Monte Carlo simulations) and cross-check with molecular dynamics simulations of protein-binding affinities .

Data Presentation Guidelines

- Tables : Follow pharmaceutical research standards ():

- Use Roman numerals for table labels (e.g., Table I).

- Include footnotes for abbreviations (e.g., LOD = limit of detection).

- Figures : Ensure color accessibility (e.g., avoid red-green contrasts) and provide error bars for reproducibility (e.g., ±95% confidence intervals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.